molecular formula C16H11N3O B14297647 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile CAS No. 113168-76-6

3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile

Cat. No.: B14297647
CAS No.: 113168-76-6
M. Wt: 261.28 g/mol
InChI Key: SWJJUEQTOMRLHS-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide.

    Attachment of the Benzonitrile Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitriles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile: Lacks the methyl group.

    3-(3-Methyl-1,8-naphthyridin-1(2H)-yl)benzonitrile: Lacks the oxo group.

Uniqueness

The presence of both the methyl and oxo groups in 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

CAS No.

113168-76-6

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

3-(3-methyl-2-oxo-1,8-naphthyridin-1-yl)benzonitrile

InChI

InChI=1S/C16H11N3O/c1-11-8-13-5-3-7-18-15(13)19(16(11)20)14-6-2-4-12(9-14)10-17/h2-9H,1H3

InChI Key

SWJJUEQTOMRLHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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